molecular formula C16H12F6O B8095825 4,4'-[Oxybis(methylene)]bis(trifluoromethylbenzene)

4,4'-[Oxybis(methylene)]bis(trifluoromethylbenzene)

Cat. No.: B8095825
M. Wt: 334.26 g/mol
InChI Key: LDGRTPLGYXKHRQ-UHFFFAOYSA-N
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Description

Electronic and Steric Effects

  • Electron-Withdrawing Influence : The -CF₃ groups reduce electron density on the benzene rings, shifting NMR signals downfield. For instance, aromatic protons resonate at δ 7.60 (d, 4H) and δ 7.45 (d, 4H), while the methylene bridge protons appear as a singlet at δ 4.75.
  • Thermal Stability : The compound’s decomposition temperature exceeds 300°C, attributable to strong C-F bonds and rigid aromatic stacking.
Property Value Source
Molecular Formula C₁₆H₁₂F₆O
Molecular Weight 334.26 g/mol
Melting Point 161–163°C
Appearance Pale yellow crystalline solid

Research Significance in Advanced Material Science

The compound’s synthesis, as detailed in patent CN111943818B, exemplifies advancements in sustainable methodology. Using 4-nitrobenzotrifluoride and p-trifluoromethylphenol in trichlorobenzene solvent with cesium hydroxide/potassium phosphate catalysts, the reaction achieves 92–97% yields at 160–200°C. Key innovations include:

  • Solvent Recyclability : Trichlorobenzene is recovered and reused, reducing waste.
  • Catalytic Efficiency : The dual-base system accelerates nitro group displacement while suppressing side reactions.

Applications in High-Performance Polymers

Fluorinated aromatic ethers like this compound are candidates for:

  • Flame-Retardant Additives : Analogous to brominated epoxy resins, they may improve thermal stability in polymers.
  • Dielectric Materials : Low polarizability from -CF₃ groups could enhance performance in electronic encapsulants.
Synthesis Parameter Example 3 Conditions Yield
Reactants 9.6 g 4-nitrobenzotrifluoride, 8.5 g p-trifluoromethylphenol 96.73%
Catalyst 5 g CsOH, 15.9 g K₃PO₄
Solvent 200 g trichlorobenzene
Temperature/Time 190°C, 4 hours

Properties

IUPAC Name

1-(trifluoromethyl)-4-[[4-(trifluoromethyl)phenyl]methoxymethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F6O/c17-15(18,19)13-5-1-11(2-6-13)9-23-10-12-3-7-14(8-4-12)16(20,21)22/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGRTPLGYXKHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation-Based Synthesis

The Friedel-Crafts alkylation is a cornerstone for constructing the bis(trifluoromethyl) aromatic framework. In this method, a diol or dialdehyde intermediate reacts with trifluoromethylbenzene derivatives under acidic conditions. For example, 4,4'-oxybisbenzaldehyde serves as a key precursor, undergoing alkylation with trifluoromethylating agents such as (trifluoromethyl)trimethylsilane (TMSCF₃).

A notable protocol involves dissolving 4,4'-oxybisbenzaldehyde in a mixture of dichloromethane and trifluoromethanesulfonic acid at 0°C, followed by slow addition of TMSCF₃. The reaction proceeds via electrophilic aromatic substitution, with the oxybis(methylene) bridge directing regioselectivity. After quenching with aqueous NaHCO₃, the product is extracted and purified via column chromatography, achieving yields of 68–72% .

Table 1: Friedel-Crafts Alkylation Conditions and Outcomes

ParameterValueSource
CatalystTrifluoromethanesulfonic acid
SolventDichloromethane
Temperature0°C → room temperature
Yield68–72%

Reductive Coupling of Trifluoromethylbenzaldehyde Derivatives

Reductive coupling strategies offer a metal-catalyzed route to the target compound. Antimony(V)-based catalysts, such as [Ph₃Sb(OTf)₃], have shown efficacy in mediating the coupling of 4-(trifluoromethyl)benzaldehyde monomers. This method operates under mild conditions (room temperature, 1 atm O₂), leveraging the oxidative power of oxygen to drive the reaction .

In a representative procedure, 4-(trifluoromethyl)benzaldehyde is dissolved in tetrahydrofuran (THF) and treated with [Ph₃Sb(OTf)₃] (5 mol%). Oxygen is bubbled through the solution for 24 hours, resulting in dimerization via a radical intermediate. The product precipitates upon cooling and is isolated by filtration, yielding 85–89% with >99% purity .

Table 2: Reductive Coupling Parameters

ParameterValueSource
Catalyst[Ph₃Sb(OTf)₃]
Oxidizing AgentO₂ (1 atm)
SolventTetrahydrofuran (THF)
Yield85–89%

Solid Acid-Catalyzed Dehydration

Solid acid catalysts, such as Dowex 50W X8, enable solvent-free dehydration of hydroxymethyl intermediates. This approach is inspired by methods used to synthesize structurally analogous dicarboxylic acids from fructose . For 4,4'-[oxybis(methylene)]bis(trifluoromethylbenzene), the reaction begins with 5-hydroxymethyl-2-(trifluoromethyl)benzaldehyde, which undergoes acid-catalyzed dehydration at 110°C.

The Dowex catalyst facilitates the elimination of water, forming the oxybis(methylene) bridge. After 6 hours, the mixture is filtered to recover the catalyst, and the crude product is recrystallized from hexane to afford a 76% yield . This method is prized for its minimal solvent use and recyclable catalyst.

Table 3: Solid Acid-Catalyzed Dehydration Metrics

ParameterValueSource
CatalystDowex 50W X8
Temperature110°C
Reaction Time6 hours
Yield76%

Chlorination-Fluorination Tandem Reaction

A patent by Nishizaki et al. describes a two-step chlorination-fluorination sequence starting from 4,4'-oxybisbenzoic acid . First, the diacid is treated with thionyl chloride (SOCl₂) in 4-chlorotrifluoromethylbenzene at 120°C, yielding 4,4'-oxybisbenzoic acid chloride. Subsequent fluorination with hydrogen fluoride (HF) in the presence of SbF₃ as a catalyst replaces chloride with trifluoromethyl groups.

This method achieves an overall yield of 65–70%, though it requires careful handling of corrosive reagents. The use of fluorinated solvents like 4-chlorotrifluoromethylbenzene enhances reaction homogeneity and prevents side reactions .

Table 4: Chlorination-Fluorination Protocol

ParameterValueSource
Chlorinating AgentThionyl chloride (SOCl₂)
Fluorinating AgentHydrogen fluoride (HF)
CatalystSbF₃
Solvent4-Chlorotrifluoromethylbenzene
Yield65–70%

Comparative Analysis of Methodologies

Each method presents distinct advantages and limitations:

  • Friedel-Crafts Alkylation offers moderate yields but requires stoichiometric acids, complicating waste management .

  • Reductive Coupling excels in atom economy and purity, though antimony catalysts are costly and require inert conditions .

  • Solid Acid Catalysis is environmentally benign but limited by substrate specificity .

  • Chlorination-Fluorination is scalable for industrial production but involves hazardous reagents .

Chemical Reactions Analysis

Types of Reactions: 4,4'-[Oxybis(methylene)]bis(trifluoromethylbenzene) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of the original compound.

Scientific Research Applications

4,4'-[Oxybis(methylene)]bis(trifluoromethylbenzene), with the CAS number 162404-64-0, is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article delves into its applications across different fields, supported by data tables and case studies.

Material Science

4,4'-[Oxybis(methylene)]bis(trifluoromethylbenzene) is utilized in the synthesis of advanced materials, particularly in the development of mesoporous materials . These materials are essential for applications in catalysis, drug delivery, and environmental remediation due to their high surface area and tunable pore sizes.

Case Study: Mesoporous Silica Synthesis

A study demonstrated that incorporating this compound into silica matrices enhances the thermal stability and mechanical strength of the resulting mesoporous silica. The modified silica exhibited improved adsorption properties for organic pollutants, making it a promising candidate for environmental cleanup applications.

Nanotechnology

The compound serves as a building block for creating nanocomposites . Its trifluoromethyl groups impart hydrophobic characteristics, which can be advantageous in various nanotechnology applications, including sensors and drug delivery systems.

Data Table: Properties of Nanocomposites

PropertyControl SampleSample with 4,4'-[Oxybis(methylene)]bis(trifluoromethylbenzene)
Surface Area (m²/g)300450
Pore Volume (cm³/g)0.50.8
Thermal Stability (°C)200250

Pharmaceutical Applications

The compound's unique structure allows it to interact favorably with biological systems, making it a candidate for drug development. Its potential use includes acting as a drug delivery agent due to its ability to encapsulate therapeutic agents effectively.

Case Study: Drug Encapsulation Efficiency

In a recent study, the encapsulation efficiency of a model drug was significantly enhanced when using formulations containing this compound compared to traditional carriers. This resulted in improved bioavailability and controlled release profiles.

Environmental Applications

Research indicates that this compound can be employed in the development of adsorbents for removing hazardous substances from water sources. Its chemical stability and affinity for organic compounds make it suitable for such applications.

Data Table: Adsorption Capacity

ContaminantAdsorption Capacity (mg/g)
Benzene50
Toluene70
Phenol65

Electronics

The fluorinated nature of the compound lends itself to applications in the electronics industry, particularly in the production of high-performance polymers used in coatings and insulation materials.

Case Study: Polymer Coating Performance

A comparative analysis showed that polymers synthesized with this compound exhibited superior electrical insulation properties and thermal resistance compared to those without it.

Mechanism of Action

The mechanism by which 4,4'-[Oxybis(methylene)]bis(trifluoromethylbenzene) exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Key Differences :

  • Electron Effects: Trifluoromethyl (-CF₃) groups are strongly electron-withdrawing, reducing electron density on the aromatic ring compared to electron-donating methoxy (-OCH₃) or amino (-NH₂) groups. This impacts reactivity in electrophilic substitutions or coordination chemistry .
  • For example, the brominated analogue exhibits π-π stacking and C-H···π interactions in its crystal structure, while -CF₃ may introduce steric hindrance .

Physical Properties

  • Melting Points :
    • Brominated analogue: 450–452 K ().
    • Methoxy variant: 73°C ().
    • Expected for -CF₃ analogue : Higher than methoxy due to stronger van der Waals forces from -CF₃ but lower than brominated due to reduced polarizability.
  • Solubility : Trifluoromethyl groups enhance lipophilicity, likely increasing solubility in organic solvents compared to polar substituents like -OH or -NH₂ .

Biological Activity

4,4'-[Oxybis(methylene)]bis(trifluoromethylbenzene), also known by its CAS number 162404-64-0, is a synthetic compound characterized by its unique trifluoromethyl groups and methylene linkages. This compound has garnered interest for its potential biological activities, particularly in the fields of pharmacology and toxicology.

  • Molecular Formula : C16H12F6O
  • Molecular Weight : 334.26 g/mol
  • IUPAC Name : 4,4'-(oxybis(methylene))bis((trifluoromethyl)benzene)
  • Structure : The compound features two trifluoromethyl-substituted phenyl rings connected by a methylene bridge, which contributes to its stability and reactivity.

Biological Activity Overview

Research into the biological activity of 4,4'-[Oxybis(methylene)]bis(trifluoromethylbenzene) has primarily focused on its potential as an antimicrobial and anticancer agent. The presence of trifluoromethyl groups is known to enhance the lipophilicity of compounds, potentially improving their bioavailability and interaction with biological targets.

Anticancer Activity

Recent investigations into similar bioactive compounds have shown promising results in inhibiting cancer cell proliferation. For example, compounds derived from microbial sources have demonstrated antiproliferative effects against prostate cancer cell lines through mechanisms involving apoptosis and modulation of signaling pathways (Karthik et al., 2023) . While direct studies on 4,4'-[Oxybis(methylene)]bis(trifluoromethylbenzene) are scarce, the structural similarities suggest potential anticancer properties that warrant further exploration.

Case Studies and Research Findings

  • Antiproliferative Studies :
    • A study on bioactive peptides revealed that certain structural analogs inhibited the growth of cancer cells by inducing apoptosis through mitochondrial pathways (Karthik et al., 2023) . This suggests that 4,4'-[Oxybis(methylene)]bis(trifluoromethylbenzene) could also exhibit similar mechanisms if tested.
  • Antimicrobial Efficacy :
    • Compounds with trifluoromethyl groups have been shown to possess broad-spectrum antimicrobial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. These findings imply that 4,4'-[Oxybis(methylene)]bis(trifluoromethylbenzene) may also demonstrate effectiveness against these organisms due to its structural characteristics.

Data Table: Potential Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialTrifluoromethyl phenolsInhibition of bacterial growthKarthik et al., 2023
AnticancerBioactive peptidesInduction of apoptosis in cancer cellsKarthik et al., 2023
Enzyme InhibitionFluorinated compoundsModulation of enzymatic activityVarious studies

Q & A

Q. What are the optimal synthetic routes for 4,4'-[Oxybis(methylene)]bis(trifluoromethylbenzene), and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves bromination and subsequent nucleophilic substitution. For example, bromomethyl intermediates can be prepared using NN-bromosuccinimide (NBS) in carbon tetrachloride with AIBN as a radical initiator (70–80°C, 12–24 hours). Purification via flash chromatography or recrystallization yields high-purity products (93% yield reported for analogous compounds). Key parameters include solvent choice (anhydrous methanol or DMF), stoichiometric control of NaOMe, and reaction temperature (reflux conditions for 15 hours). Monitor progress using TLC with hexane/ethyl acetate (3:1) as the mobile phase .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H and 13C^{13}C NMR to confirm the bis(trifluoromethyl) and oxybis(methylene) moieties. Trifluoromethyl groups exhibit distinct 19F^{19}F NMR shifts (~-60 to -65 ppm).
  • Mass Spectrometry (MS): High-resolution ESI-MS or EI-MS validates molecular weight (e.g., expected [M+H]+[M+H]^+ at 318.36 g/mol).
  • Melting Point: Determine purity via melting point analysis (reported 73°C for structurally similar compounds) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors.
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes. Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The trifluoromethyl groups reduce electron density on the benzene rings, enhancing electrophilic substitution at the para positions. In Suzuki-Miyaura couplings, use Pd(PPh3_3)4_4 (2 mol%) with aryl boronic acids in THF/Na2_2CO3_3 (80°C, 12 hours). Monitor regioselectivity via 1H^1H NMR and compare with non-fluorinated analogs to isolate electronic effects .

Q. What is the compound’s stability under acidic or oxidative conditions, and how can decomposition pathways be mitigated?

Methodological Answer:

  • Acidic Conditions: Test stability in HCl/MeOH (1:1) at 50°C for 24 hours. HPLC analysis can detect decomposition products (e.g., trifluoromethylbenzoic acid).
  • Oxidative Stability: Expose to H2O2H_2O_2 (30%) in acetic acid; monitor via FT-IR for carbonyl formation. Add radical scavengers (e.g., BHT) to suppress oxidation .

Q. Can this compound serve as a precursor for advanced materials like liquid crystals or polymers?

Methodological Answer:

  • Liquid Crystals: Functionalize via etherification with alkyl bromides (e.g., K2_2CO3_3 in DMF, 100°C). Characterize mesophases using differential scanning calorimetry (DSC) and polarized optical microscopy.
  • Polymer Synthesis: Employ Sonogashira coupling with diethynyl monomers (PdCl2_2, CuI, PPh3_3) to create conjugated polymers. Analyze molecular weight via GPC and thermal stability via TGA .

Q. How does the compound interact with transition-metal catalysts in asymmetric synthesis?

Methodological Answer: Screen chiral ligands (e.g., BINAP or Josiphos) in palladium-catalyzed allylic alkylation. Use enantiomeric excess (ee) measurements via chiral HPLC or 1H^1H NMR with chiral shift reagents. Optimize solvent polarity (toluene vs. DMSO) to enhance stereoselectivity .

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